![molecular formula C7H10N4O2 B1200317 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- CAS No. 61523-49-7](/img/structure/B1200317.png)
1H-Imidazole-4,5-dicarboxamide, 1-ethyl-
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Description
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- is a chemical compound with the molecular formula C7H10N4O2. It is also known as 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide is 1S/C9H14N4O2/c1-4-13-5-12-6 (8 (14)10-2)7 (13)9 (15)11-3/h5H,4H2,1-3H3, (H,10,14) (H,11,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- has a molecular weight of 182.18 g/mol. The compound is a solid at room temperature . The melting point of 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide is 143-144°C .Safety and Hazards
The safety information for 1-ethyl-N4,N5-dimethyl-1H-imidazole-4,5-dicarboxamide indicates that it has the following hazard statements: H302, H315, H319, H335 . These statements correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-ethylimidazole-4,5-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-11-3-10-4(6(8)12)5(11)7(9)13/h3H,2H2,1H3,(H2,8,12)(H2,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEBXHKDUPTRRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210520 |
Source
|
Record name | N,N'-Didesmethylethimizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxamide, 1-ethyl- | |
CAS RN |
61523-49-7 |
Source
|
Record name | N,N'-Didesmethylethimizol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Didesmethylethimizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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